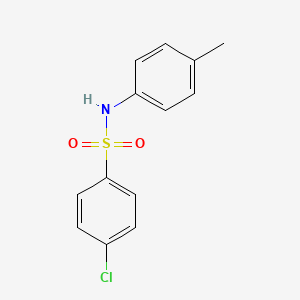
1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-Morpholino-2-(4-(2-phenylpropan-2-yl)phenoxy)ethanone” is determined by its molecular formula, C21H25NO3. The compound contains a morpholino group (a six-membered ring containing an oxygen and a nitrogen), a phenoxy group (a phenyl group attached to an oxygen), and an ethanone group (a carbonyl group adjacent to an ethyl group).Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “this compound”, specific properties like melting point, boiling point, solubility, etc., are not available in the current literature .Scientific Research Applications
DNA Repair Pathway Targeting for Cancer Treatment
One significant application of morpholino-based compounds is in the development of cancer therapies. A study by Kashishian et al. (2003) highlights the discovery of a new class of protein kinase inhibitor, specifically targeting the DNA-dependent protein kinase (DNA-PK) involved in the DNA repair pathway. These inhibitors, structurally and functionally distinct from previous DNA-PK inhibitors, show potential in enhancing the effectiveness of treatments inducing DNA double-strand breaks (DSBs), thereby improving cancer therapy outcomes without toxic effects in the absence of DSB-inducing treatments. This research validates DNA-PK as a viable target for cancer drug development, suggesting a novel approach to augment existing cancer treatments (Kashishian et al., 2003).
Organic Synthesis and Medicinal Chemistry
Morpholinones are pivotal in organic synthesis and serve as pharmacophores in medicinal chemistry. The catalytic enantioselective synthesis of C3-substituted morpholinones, as reported by Yu‐Ping He et al. (2021), showcases their importance in constructing N,O-heterocycles. This synthesis method, involving a chiral phosphoric acid-catalyzed enantioselective reaction, facilitates the production of L-742,694, a neurokinin-1 receptor antagonist. Such advancements highlight the role of morpholinone derivatives in synthesizing complex molecules for pharmaceutical applications (Yu‐Ping He et al., 2021).
Microwave-Assisted Synthesis for Efficient Production
The microwave-assisted synthetic route towards mono- and disubstituted 4-hydroxyacetophenone derivatives via the Mannich reaction demonstrates an efficient and environmentally friendly method for producing morpholine derivatives. This novel alternative to conventional methodologies offers a rapid, non-catalyzed, and reproducible approach on a gram scale, highlighting the versatility and efficiency of morpholine derivatives in chemical synthesis. The study by Ghadah Aljohani et al. (2019) provides insight into the structural characteristics and potential applications of these compounds in various fields, including materials science and pharmacology (Ghadah Aljohani et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-morpholin-4-yl-2-[4-(2-phenylpropan-2-yl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-21(2,17-6-4-3-5-7-17)18-8-10-19(11-9-18)25-16-20(23)22-12-14-24-15-13-22/h3-11H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIXDCQTYBUGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(4-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2662562.png)
![4-[2-(2,4-Difluorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2662563.png)
![2-[[4-(3-Chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2662565.png)

![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2662567.png)

![3-[2-(dimethylamino)ethyl]-4-imino-3,4-dihydroquinazolin-2(1H)-one](/img/structure/B2662570.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2662573.png)
![4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2662575.png)
![(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B2662578.png)
![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2662580.png)
